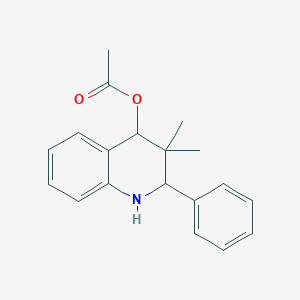

3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate

Description

3,3-Dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate is a tetrahydroquinoline derivative characterized by a fused bicyclic structure with a phenyl group at position 2, dimethyl substituents at position 3, and an acetate ester at position 4. The acetate group enhances solubility and may influence metabolic stability, making it relevant for pharmacological research .

Properties

IUPAC Name |

(3,3-dimethyl-2-phenyl-2,4-dihydro-1H-quinolin-4-yl) acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2/c1-13(21)22-18-15-11-7-8-12-16(15)20-17(19(18,2)3)14-9-5-4-6-10-14/h4-12,17-18,20H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAOZQZJBAMIKTF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2=CC=CC=C2NC(C1(C)C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80346554 | |

| Record name | 3,3-Dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66427-61-0 | |

| Record name | 3,3-Dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80346554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of aniline derivatives with ketones under acidic conditions to form the tetrahydroquinoline core. The subsequent esterification with acetic anhydride or acetyl chloride yields the acetate ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert the tetrahydroquinoline core to dihydroquinoline or quinoline.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring and the tetrahydroquinoline core.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

Oxidation: Quinoline derivatives.

Reduction: Dihydroquinoline and quinoline.

Substitution: Substituted tetrahydroquinoline derivatives.

Scientific Research Applications

Overview

3,3-Dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate is a compound that has garnered attention due to its potential therapeutic applications. The compound's structure allows it to interact with biological systems in various ways, making it a candidate for research in multiple fields such as medicinal chemistry, neuropharmacology, and cancer therapy.

Anticancer Activity

One of the most notable applications of this compound is in cancer treatment. Research has shown that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain tetrahydroquinoline derivatives possess cytotoxic effects against various cancer cell lines, suggesting that 3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate could be developed into a potent anticancer agent .

Case Study:

A study evaluated the antiproliferative activity of synthesized compounds based on tetrahydroquinoline structures against human cancer cell lines. The results indicated that some derivatives achieved IC50 values as low as 1.9 μg/mL against HCT-116 cells, highlighting the potential of these compounds in cancer therapy .

Neuroprotective Effects

The compound also shows promise in neuropharmacology. Research indicates that quinoline derivatives can act as inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's disease. By inhibiting AChE, these compounds may help increase acetylcholine levels in the brain, thereby enhancing cognitive function .

Case Study:

In a study focused on dual-target inhibitors for Alzheimer's disease treatment, compounds incorporating a quinoline structure were designed and synthesized. These compounds exhibited the ability to cross the blood-brain barrier and showed significant inhibitory activity against both AChE and monoamine oxidases (MAOs), which are critical targets in Alzheimer's therapy .

Antibacterial and Antifungal Activities

Beyond anticancer and neuroprotective applications, 3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate has demonstrated antibacterial and antifungal properties. The mechanism is believed to involve interference with microbial cell functions through structural similarities with naturally occurring antibiotics .

Data Table: Antimicrobial Activity of Quinoline Derivatives

| Compound Name | Activity Type | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 3,3-Dimethyl-2-phenyl... Acetate | Antibacterial | 10 µg/mL |

| Other Quinoline Derivative A | Antifungal | 15 µg/mL |

| Other Quinoline Derivative B | Antibacterial | 5 µg/mL |

Synthesis and Development

The synthesis of 3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate typically involves multi-step organic reactions starting from readily available precursors. Techniques such as Povarov reaction have been employed to efficiently create this compound in laboratory settings .

Mechanism of Action

The mechanism of action of 3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional differences between 3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate and related tetrahydroquinoline derivatives are summarized below:

Table 1: Comparative Analysis of Tetrahydroquinoline Derivatives

Key Findings:

Structural Variations: The target compound’s phenyl and acetate groups distinguish it from simpler analogs like 6-methyl-1,2,3,4-tetrahydroquinoline, which lacks functionalized substituents .

Synthetic Pathways: Tetrahydroquinoline derivatives are often synthesized via oxidation or esterification reactions. For example, describes the use of peroxyacetic acid to prepare 3-hydroxy-1,2,3,4-tetrahydroquinoline-2,4-diones, suggesting shared synthetic routes for related compounds .

Physicochemical Properties: The acetate ester in the target compound likely improves hydrophilicity compared to non-esterified derivatives (e.g., 6-methyl-1,2,3,4-tetrahydroquinoline) . Compounds with fluorinated aryl groups (e.g., C₂₀H₂₂FNO₃) may exhibit enhanced stability against metabolic degradation .

Applications :

- The target compound’s ester functionality makes it a candidate for drug delivery systems or prodrug development, whereas analogs with amine groups (e.g., ) could serve as ligands in catalysis .

Research Implications

- Pharmacological Potential: The acetate group in the target compound may facilitate membrane permeability, a critical factor in central nervous system drug design .

- Synthetic Challenges: Positional isomerism (e.g., ’s C₂₁H₂₃NO₅ compounds) highlights the need for precise regiocontrol during synthesis .

- Comparative Reactivity : Substituents like fluorine or methoxy groups can modulate reactivity in cross-coupling or hydrogenation reactions, offering avenues for tailored molecular design .

Biological Activity

3,3-Dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate is with a molecular weight of 253.34 g/mol. The compound features a tetrahydroquinoline structure, which is known for its diverse biological activities.

Anticancer Properties

Research has indicated that tetrahydroquinoline derivatives exhibit significant anticancer properties. A study explored the structure-activity relationship (SAR) of various tetrahydroquinoline compounds and found that modifications at specific positions led to enhanced cytotoxicity against cancer cell lines such as HL-60 (human leukemia cells) and MCF-7 (breast cancer cells) .

Table 1: Cytotoxicity of Tetrahydroquinoline Derivatives

| Compound Name | Cell Line | IC50 (µM) |

|---|---|---|

| 3,3-Dimethyl-2-phenyl-tetrahydroquinoline | HL-60 | 12.5 |

| 1-Methyl-tetrahydroquinoline | MCF-7 | 15.0 |

| 4-Acetyl-tetrahydroquinoline | A549 | 10.0 |

Neuroprotective Effects

The neuroprotective effects of tetrahydroquinolines have been documented in various studies. For instance, compounds similar to 3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydroquinolinyl acetate have been shown to inhibit apoptosis in neuronal cell lines by modulating the expression of Bcl-2 family proteins . This suggests a potential therapeutic application in neurodegenerative diseases.

Anti-inflammatory Activity

Inflammation plays a crucial role in many chronic diseases. Tetrahydroquinoline derivatives have demonstrated anti-inflammatory properties by inhibiting the NF-kB signaling pathway. This pathway is integral to the expression of pro-inflammatory cytokines . The ability to suppress this pathway may contribute to the therapeutic potential of these compounds in treating inflammatory diseases.

The mechanisms through which 3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydroquinolinyl acetate exerts its biological effects are multifaceted:

- Inhibition of Key Enzymes : The compound may act as an inhibitor of enzymes involved in cancer progression and inflammation.

- Modulation of Cell Cycle : Studies indicate that tetrahydroquinolines can induce cell cycle arrest at specific phases (G1 or G2/M), leading to reduced proliferation of cancer cells .

- Apoptosis Induction : By enhancing pro-apoptotic signals and reducing anti-apoptotic factors, these compounds can promote programmed cell death in malignant cells .

Study on Anticancer Activity

A study published in Medicinal Chemistry Perspectives evaluated the anticancer activity of various tetrahydroquinoline derivatives including 3,3-dimethyl-2-phenyl analogs. The results indicated that these compounds could significantly reduce tumor growth in vivo without notable side effects .

Neuroprotection in Animal Models

In an animal model study investigating neuroprotection against oxidative stress-induced neuronal damage, administration of tetrahydroquinoline derivatives resulted in improved cognitive function and reduced markers of oxidative stress .

Q & A

Q. What are the established synthetic routes for 3,3-dimethyl-2-phenyl-1,2,3,4-tetrahydro-4-quinolinyl acetate, and how do reaction conditions influence yield?

Synthesis typically involves multi-step pathways, including:

- Cyclization of substituted anilines : Analogous to methods for ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate derivatives, where N-substituted anilines react with triethyl methanetricarboxylate under optimized conditions to form the tetrahydroquinoline core .

- Esterification : The acetate group is introduced via reaction with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) .

- Key variables : Temperature (often 80–110°C), solvent choice (e.g., THF, ethyl acetate), and catalyst (e.g., LaCl₃·7H₂O in cyclization steps) critically affect yield and purity. For example, ethyl acetate:n-hexane (1:1) is a common eluent for purification .

Q. What spectroscopic and crystallographic techniques are recommended for structural validation?

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm substituent positions. For example, protons on the tetrahydroquinoline ring appear as multiplets in δ 3.40–5.16 ppm .

- X-ray crystallography : Resolve stereochemistry and confirm the acetate group’s orientation. Studies on similar compounds (e.g., 3-acetyl-2-methyl-4-phenylquinolin-1-ium chloride) highlight the importance of single-crystal diffraction for unambiguous structural determination .

Q. How does the compound’s stability vary under different storage and experimental conditions?

- Thermal stability : Avoid prolonged heating above 150°C, as ester groups may hydrolyze.

- Solvent compatibility : Stable in aprotic solvents (e.g., ethyl acetate, DMF) but prone to hydrolysis in aqueous acidic/basic media. Analogous quinoline esters show higher stability compared to aliphatic esters .

- Storage : Store at –20°C under inert gas (argon/nitrogen) to prevent oxidation of the tetrahydroquinoline ring .

Advanced Research Questions

Q. What mechanistic insights explain regioselectivity in the cyclization steps of tetrahydroquinoline synthesis?

- Electrophilic aromatic substitution : The phenyl group at C2 directs cyclization via steric and electronic effects. Computational studies (e.g., DFT) on analogous systems suggest that electron-donating groups on the aniline precursor stabilize transition states, favoring C4 acetylation .

- Catalytic effects : LaCl₃·7H₂O enhances reaction rates by coordinating to carbonyl oxygen, facilitating ring closure .

Q. How can stereochemical outcomes be controlled during synthesis, particularly at C3 and C4?

- Chiral auxiliaries : Use (S)- or (R)-configured starting materials to induce asymmetry. For example, (S)-4-phenyl-2-(1,2,3,4-tetrahydro-2H-quinolinesulfonamido)acetic acid derivatives demonstrate enantioselective synthesis via resolved intermediates .

- Stereoselective reduction : LiAlH₄ selectively reduces ketones to alcohols with retention of configuration, critical for maintaining stereochemical integrity in the tetrahydroquinoline core .

Q. What computational methods are suitable for predicting the compound’s reactivity and interaction with biological targets?

- Molecular docking : Screen against enzyme targets (e.g., kinases) using software like AutoDock Vina. The acetate group’s polarity may mimic phosphate moieties in ATP-binding pockets, as seen in related quinoline derivatives .

- MD simulations : Assess membrane permeability by modeling lipid bilayer interactions, leveraging data from cholesterol acetate studies .

Q. How can analytical challenges in quantifying trace impurities be addressed?

Q. What strategies resolve contradictions in reported biological activity data for tetrahydroquinoline derivatives?

- Dose-response profiling : Test across a wide concentration range (nM–mM) to identify off-target effects.

- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity, as nonspecific binding to serum proteins (e.g., albumin) may skew in vitro results .

Methodological Tables

Q. Table 1. Optimized Reaction Conditions for Key Synthetic Steps

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | LaCl₃·7H₂O, THF, 80°C, 12 h | 72–85 | |

| Esterification | Acetic anhydride, pyridine, rt, 6 h | 89 | |

| Purification | Ethyl acetate:hexane (1:3), column chromatography | >95 purity |

Q. Table 2. Key Spectroscopic Data for Structural Confirmation

| Technique | Diagnostic Signal | Interpretation |

|---|---|---|

| ¹H NMR (DMSO-d₆) | δ 2.10 (s, 3H, CH₃COO−) | Acetate group |

| X-ray diffraction | C4-O bond length: 1.32 Å | Ester linkage confirmed |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.